Product packaging for 2-Chloro-6-ethyl-4-methylquinoline(Cat. No.:CAS No. 35213-56-0)

2-Chloro-6-ethyl-4-methylquinoline

Cat. No.: B1416222
CAS No.: 35213-56-0
M. Wt: 205.68 g/mol
InChI Key: NAPCZCIGFFCPDE-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-4-methylquinoline ( 35213-56-0) is a versatile quinoline derivative of significant interest in medicinal and synthetic chemistry. With the molecular formula C12H12ClN and a molecular weight of 205.68 g/mol, this compound serves as a crucial synthetic intermediate . The chloro substituent at the 2-position and the ethyl group at the 6-position make it a valuable precursor for further functionalization, enabling nucleophilic substitution reactions and serving as a building block for more complex heterocyclic systems . This quinoline scaffold is particularly relevant in the development of novel antimicrobial agents. Research on structurally similar 2-chloro-6-methylquinoline derivatives has demonstrated their utility as a core template for synthesizing hydrazone derivatives and other compounds with evaluated antibacterial and antifungal activities . The compound's architecture is also a key intermediate in annelation reactions and various functional group interconversions, facilitating the exploration of new chemical space in organic and pharmaceutical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClN B1416222 2-Chloro-6-ethyl-4-methylquinoline CAS No. 35213-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-ethyl-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPCZCIGFFCPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651028
Record name 2-Chloro-6-ethyl-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35213-56-0
Record name 2-Chloro-6-ethyl-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Mechanisms

General Synthetic Approaches to Quinoline (B57606) Derivatives

The construction of the quinoline ring system is most often achieved through the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring. A variety of synthetic strategies have been developed since the 19th century, many of which are still in widespread use today, albeit with modern modifications to improve yield, selectivity, and environmental compatibility. iipseries.orgrsc.org These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component that forms the C2, C3, and C4 atoms of the quinoline ring.

Classical Name Reactions in Quinoline Synthesis

Several classical name reactions provide versatile routes to a wide array of substituted quinolines. wikipedia.orgnih.gov These reactions, named after their discoverers, remain fundamental in organic synthesis. iipseries.orgresearchgate.net For the specific synthesis of 2-Chloro-6-ethyl-4-methylquinoline, the strategic choice of starting materials for these reactions is paramount.

The Skraup reaction, first reported by Zdenko Hans Skraup in 1880, is a classic method for synthesizing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. iipseries.org

A significant challenge with the traditional Skraup reaction is its often violent nature and the use of harsh reagents. wikipedia.org Modern adaptations have focused on mitigating these issues. For instance, the use of milder oxidizing agents such as arsenic acid or iodine has been explored. wikipedia.orgresearchgate.net Other modifications include the use of ionic liquids as reaction media under microwave irradiation, which can lead to shorter reaction times and improved yields. iipseries.org The use of solketal, a glycerol derivative, has also been proposed as a safer alternative to glycerol, especially for smaller-scale reactions. iipseries.org

To synthesize this compound via a Skraup-type reaction, one would theoretically start with 4-ethylaniline (B1216643). The reaction with a glycerol equivalent would need to be carefully controlled to introduce the methyl group at the 4-position. A subsequent chlorination step would be necessary to introduce the chlorine atom at the 2-position, for example, by converting an intermediate quinolone to the chloroquinoline using a reagent like phosphorus oxychloride (POCl₃).

ReactionStarting Materials (Proposed for Target)Key Reagents
Skraup Reaction4-ethylaniline, Crotonaldehyde (to provide the 4-methyl group)H₂SO₄, Oxidizing agent (e.g., nitrobenzene)
Post-Skraup Chlorination6-ethyl-4-methylquinolin-2-onePOCl₃

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid such as hydrochloric acid or p-toluenesulfonic acid. iipseries.orgwikipedia.org

The mechanism is thought to involve the formation of a β-anilino carbonyl compound, which then cyclizes and dehydrates to form a dihydroquinoline. This intermediate is then oxidized to the final quinoline product. A proposed fragmentation-recombination mechanism has also been studied. wikipedia.org A key advantage of the Doebner-Miller reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org

Optimizations of the Doebner-Miller reaction have focused on improving yields and simplifying the work-up process. One effective strategy is the use of a two-phase solvent system, which can reduce the polymerization of the carbonyl substrate. nih.govresearchgate.net The use of various catalysts has also been extensively studied to enhance reaction efficiency. wikipedia.orgsynarchive.com

For the synthesis of this compound, 4-ethylaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound to form the 6-ethyl-4-methylquinoline (B11917443) core. Subsequent chlorination at the 2-position would be required.

ReactionStarting Materials (Proposed for Target)Key Reagents
Doebner-Miller Reaction4-ethylaniline, Methyl vinyl ketoneAcid catalyst (e.g., HCl, SnCl₄)
Post-reaction Chlorination6-ethyl-4-methylquinolin-2-onePOCl₃

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a versatile method for producing quinolines from the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases. wikipedia.orgorganicreactions.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. wikipedia.org

Variations and optimizations of the Friedländer synthesis have aimed at expanding its scope and improving its environmental footprint. nih.govnih.gov This includes the use of various catalysts such as trifluoroacetic acid, iodine, and various Lewis acids. wikipedia.org Microwave-assisted synthesis and the use of solid acid catalysts like Nafion have also been reported to be effective. organic-chemistry.org

To apply the Friedländer synthesis for this compound, one could envision reacting a 2-amino-5-ethylacetophenone with a reagent that provides the C2 and C3 atoms. However, to directly obtain the 2-chloro substituent, a more direct approach might involve using a pre-chlorinated starting material or a subsequent chlorination step. A plausible route would involve the synthesis of 6-ethyl-4-methyl-2-hydroxyquinoline, followed by chlorination.

ReactionStarting Materials (Proposed for Target)Key Reagents
Friedländer Synthesis2-amino-5-ethylacetophenone, AcetaldehydeAcid or base catalyst
Post-synthesis Chlorination6-ethyl-4-methylquinolin-2-olPOCl₃

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. iipseries.orgwikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.orgwikiwand.com

The mechanism of the Combes synthesis proceeds in several steps. wikipedia.orgwikiwand.com Initially, the aniline reacts with the β-diketone to form an enamine intermediate after dehydration. iipseries.orgyoutube.com This enamine is then protonated by the acid catalyst, which facilitates an intramolecular electrophilic attack on the aniline ring to form a six-membered ring. Subsequent dehydration leads to the final quinoline product. wikipedia.orgwikiwand.com The annulation step is considered to be the rate-determining step. wikipedia.org

For the synthesis of this compound, 4-ethylaniline would be reacted with pentane-2,4-dione (acetylacetone). This would yield 6-ethyl-2,4-dimethylquinoline. To obtain the desired product, a selective chlorination at the 2-position would be necessary, which presents a synthetic challenge. A more direct route would be to synthesize the corresponding quinolone and then chlorinate it.

ReactionStarting Materials (Proposed for Target)Key Reagents
Combes Synthesis4-ethylaniline, Pentane-2,4-dioneH₂SO₄
Post-synthesis Chlorination6-ethyl-2,4-dimethyl-1H-quinolin-2-onePOCl₃

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinoline derivatives, which can then be oxidized to quinolines. numberanalytics.combeilstein-journals.org It typically involves the reaction of an aniline, an aldehyde, and an activated alkene (such as an enol ether or an enamine) in the presence of a Lewis or Brønsted acid catalyst. ingentaconnect.comwikipedia.org

The reaction is believed to proceed in a stepwise manner, starting with the formation of an imine from the aniline and aldehyde. ingentaconnect.com The acid catalyst activates the imine for a Mannich-type reaction with the alkene, followed by an intramolecular electrophilic aromatic substitution to close the ring. ingentaconnect.com The resulting tetrahydroquinolines can be oxidized to the corresponding quinolines using various oxidizing agents, with manganese dioxide being a common choice. beilstein-journals.org

The multicomponent nature of the Povarov reaction makes it highly convergent and atom-economical. beilstein-journals.orgnih.gov To synthesize the backbone of this compound, one could react 4-ethylaniline with an appropriate aldehyde and alkene. For instance, the reaction of 4-ethylaniline, acetaldehyde, and a suitable alkene could lead to the desired substitution pattern on the quinoline ring after oxidation. The introduction of the chloro group at the 2-position would likely be a subsequent step.

ReactionStarting Materials (Proposed for Target)Key Reagents
Povarov Reaction4-ethylaniline, Acetaldehyde, Propyne (or equivalent)Lewis acid catalyst (e.g., Yb(OTf)₃)
OxidationTetrahydroquinoline intermediateMnO₂
Post-synthesis Chlorination6-ethyl-4-methylquinolin-2-onePOCl₃

Contemporary Synthetic Strategies

Modern organic synthesis has seen a paradigm shift towards methodologies that are more efficient, atom-economical, and environmentally benign. The synthesis of quinolines, including this compound, has greatly benefited from these advancements.

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. For the synthesis of quinoline derivatives, one-pot methods can involve the in-situ generation of reactive intermediates that subsequently undergo cyclization and aromatization. For instance, a one-pot approach for a related compound, 2-seleno-4-methylquinoline, was achieved from 2-chloro-4-methylquinoline (B123181) in a facile and eco-friendly manner. mdpi.com This highlights the potential for developing similar streamlined processes for this compound.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org These reactions are highly convergent and atom-economical, making them particularly attractive for building diverse libraries of compounds for drug discovery. rsc.org

Several MCRs are employed for quinoline synthesis, including the Doebner-von Miller reaction, the Combes synthesis, and the Pfitzinger reaction. The Doebner reaction, for example, involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov The versatility of MCRs allows for the introduction of various substituents onto the quinoline core by simply changing the starting components. rsc.org This approach is well-suited for generating analogs of this compound with diverse substitution patterns.

Table 2: Comparison of Selected Multicomponent Reactions for Quinoline Synthesis
MCR NameStarting MaterialsTypical Product
Doebner Reaction Aromatic amine, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acids nih.gov
Doebner-von Miller Aniline, α,β-Unsaturated carbonyl compoundSubstituted quinolines
Combes Synthesis Arylamine, 1,3-Dicarbonyl compoundSubstituted quinolines jptcp.com
Pfitzinger Reaction Isatin, Carbonyl compoundQuinoline-4-carboxylic acids jptcp.com

The use of catalysts has revolutionized quinoline synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Transition Metal Catalysis: Transition metals, particularly palladium and copper, are widely used in cross-coupling reactions to form key C-C and C-N bonds in quinoline synthesis. numberanalytics.com For instance, palladium-catalyzed Suzuki and Heck couplings can be employed to introduce the ethyl group at the 6-position of the quinoline ring. Copper catalysts are often used in Ullmann-type reactions for the formation of the aniline precursor. numberanalytics.com

Acid and Base Catalysis: Acid catalysts, such as sulfuric acid or Lewis acids, are crucial in many classical quinoline syntheses like the Skraup and Friedländer reactions to promote cyclization and dehydration steps. researchgate.net Base catalysis is also employed, for example, in the Combes synthesis where it facilitates the initial condensation. jptcp.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a green and sustainable alternative to metal-based catalysts. Chiral organocatalysts can be used to achieve enantioselective synthesis of quinoline derivatives, which is of significant importance in medicinal chemistry. thieme-connect.com

Oxidative annulation strategies represent a modern and efficient approach to construct the quinoline ring system, often through C-H bond activation.

C-H Bond Activation: This powerful strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Rhodium and palladium catalysts are commonly used to catalyze the annulation of anilines with alkynes or alkenes to form quinolines. This approach offers high atom economy and allows for the synthesis of complex quinolines in a single step.

Photo-induced Cyclization: Photochemical methods provide a green and efficient way to trigger cyclization reactions. Photo-induced cyclizations can proceed through various mechanisms, including radical pathways and electrocyclizations, to form the quinoline ring. These reactions are often highly selective and can be performed at ambient temperature. A method for the synthesis of N-alkyl isatins, a related heterocyclic system, utilizes an oxidative cyclization process. rsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize the environmental impact of chemical processes. ijpsjournal.com Key aspects include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a primary focus. tandfonline.comresearchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption. tandfonline.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. numberanalytics.com MCRs are a prime example of reactions with high atom economy. rsc.org

The continuous development of these advanced synthetic methodologies not only facilitates the efficient production of this compound but also opens up new avenues for the discovery of novel quinoline-based compounds with diverse applications.

Specific Synthesis of this compound and Related Analogues

The construction of the this compound molecule relies on established and versatile synthetic strategies for forming the quinoline core, followed by or concurrent with the introduction of the specific chloro, ethyl, and methyl groups.

The Vilsmeier-Haack reaction is a prominent and widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are versatile precursors to a variety of substituted quinolines. rsc.orgchemijournal.com This reaction typically involves the treatment of an appropriate acetanilide (B955) with a Vilsmeier reagent, which is formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.orgchemijournal.comnih.gov The acetanilides are converted into 2-chloroquinoline-3-carbaldehydes in good yields through this process. rsc.org The reaction is believed to proceed through the initial conversion of the acetanilide to an imidoyl chloride, followed by the formation of an N-(α-chlorovinyl)aniline. rsc.org This enamine intermediate is then diformylated at its β-position and subsequently cyclizes to form the 2-chloroquinoline-3-carbaldehyde. rsc.org In some instances, the diformylated intermediates can be isolated and then cyclized using polyphosphoric acid. rsc.org

Another significant route involves the cyclization of α-carbethoxy-β-anilinoacrylates. For instance, the reaction of m-chloroaniline with ethyl ethoxymethylenemalonate yields ethyl α-carbethoxy-β-m-chloroanilinoacrylate, which upon heating in a high-boiling solvent like Dowtherm A, cyclizes to form 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org Subsequent decarboxylation and chlorination steps can then lead to the desired chloroquinoline. orgsyn.org

A more direct approach to the 2-chloroquinoline (B121035) skeleton involves the reaction of 2-vinylanilines with phosgene. wikipedia.org This method provides a route to 2-chloroquinolines from readily available starting materials. wikipedia.org

The following table summarizes key synthetic methods for the 2-chloroquinoline framework:

Method Starting Materials Reagents Key Intermediates Product Type References
Vilsmeier-Haack Reaction AcetanilidesPOCl₃, DMFImidoyl chloride, N-(α-chlorovinyl)aniline2-Chloroquinoline-3-carbaldehydes rsc.orgchemijournal.comnih.gov
Gould-Jacobs Reaction Anilines, Ethyl ethoxymethylenemalonateHigh-boiling solvent (e.g., Dowtherm A)Ethyl α-carbethoxy-β-anilinoacrylate4-Hydroxyquinoline-3-carboxylic acids orgsyn.org
From 2-Vinylanilines 2-VinylanilinesPhosgene-2-Chloroquinolines wikipedia.org

The strategic placement of alkyl and halogen substituents on the quinoline ring is crucial for tailoring the properties of the final compound. For this compound, the ethyl and methyl groups are typically introduced via the choice of the starting aniline derivative. For example, starting with an appropriately substituted aniline, such as 4-ethylaniline, in a Conrad-Limpach or Doebner-von Miller reaction would lead to a quinoline with a 6-ethyl substituent.

The chlorine atom at the 2-position is often introduced through a chlorination reaction of a corresponding 2-quinolinone precursor. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.com For instance, 4-hydroxy-8-methylquinolin-2(1H)-one can be chlorinated with a mixture of POCl₃ and PCl₅ to yield 2,4-dichloro-8-methylquinoline. mdpi.com A subsequent selective reaction can then be performed to leave the desired 2-chloro substituent.

The introduction of alkyl groups can also be achieved through Friedel-Crafts type reactions on the pre-formed quinoline ring, although this can sometimes lead to issues with regioselectivity. The naming of alkyl halides systematically involves naming the halogen as a substituent with a number indicating its position on the main chain. opentextbc.ca

The outcome of the synthesis of substituted 2-chloroquinolines is highly dependent on the reaction conditions. In the Vilsmeier-Haack synthesis, the temperature and reaction time are critical parameters. For example, the synthesis of 2-chloro-3-formyl quinolines often requires refluxing the reaction mixture for several hours at temperatures between 80-90°C. chemijournal.com It has been noted that quinolines with methyl substituents may require longer heating times of 4-10 hours. chemijournal.com

The choice of solvent can also play a significant role. In nucleophilic substitution reactions, the use of polar aprotic solvents like DMF can facilitate the reaction. mdpi.com The concentration of reagents is another factor; for instance, in the chlorination of quinolinones, the stoichiometry of POCl₃ and PCl₅ can influence the extent of chlorination.

Furthermore, the use of catalysts can dramatically affect the yield and selectivity. In some syntheses of quinoline derivatives, catalysts such as L-proline have been employed to promote the reaction under mild conditions. researchgate.net The presence of electron-donating or electron-withdrawing groups on the starting materials can also influence the reaction rate and yield. For example, in the synthesis of certain chromene derivatives from 2-chloroquinoline-3-carbaldehydes, aromatic aldehydes with electron-withdrawing groups tend to give higher yields in shorter reaction times. researchgate.net

The following table highlights the influence of various reaction parameters:

Parameter Effect on Reaction Example References
Temperature Affects reaction rate and can influence product distribution.Vilsmeier-Haack reaction requires 80-90°C for optimal results. chemijournal.com
Reaction Time Longer times may be needed for less reactive substrates.Methyl-substituted quinolines may require up to 10 hours of heating. chemijournal.com
Solvent Can influence solubility and reactivity of reagents.DMF is often used in nucleophilic substitution reactions. mdpi.com
Catalyst Can increase reaction rate and improve selectivity.L-proline can be used in the synthesis of quinoline derivatives. researchgate.net
Substituent Effects Electron-withdrawing groups can increase reaction rates.Higher yields are observed with electron-withdrawing groups on aromatic aldehydes in certain reactions. researchgate.net

The formation of the 2-chloroquinoline ring system via the Vilsmeier-Haack reaction involves a series of well-defined steps. As previously mentioned, the reaction of an acetanilide with the Vilsmeier reagent (formed from POCl₃ and DMF) leads to an imidoyl chloride. rsc.org This is followed by the formation of an N-(α-chlorovinyl)aniline, which acts as an enamine. rsc.org This enamine is then susceptible to diformylation at the β-carbon, creating a reactive intermediate that undergoes intramolecular cyclization to yield the 2-chloroquinoline-3-carbaldehyde. rsc.org

The Doebner-Miller reaction, another classical method for quinoline synthesis, involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. nih.gov The mechanism is thought to proceed through the initial formation of a β-anilino aldehyde or ketone, which then cyclizes and dehydrates to form a dihydroquinoline. Subsequent oxidation leads to the aromatic quinoline ring.

The Gould-Jacobs reaction, which utilizes anilines and ethyl ethoxymethylenemalonate, proceeds through the initial formation of an anilinoacrylate intermediate. orgsyn.org Thermal cyclization of this intermediate leads to a 4-hydroxyquinoline (B1666331) derivative, which can be further modified. orgsyn.org The high temperature required for this cyclization suggests a concerted pericyclic reaction or a stepwise mechanism involving zwitterionic intermediates.

Chemical Reactivity and Derivatization

The presence of the chlorine atom at the 2-position of the quinoline ring in this compound imparts a specific reactivity profile to the molecule, making it a valuable intermediate for further chemical transformations.

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net This reactivity is due to the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, which activates the C2 and C4 positions towards nucleophilic attack. researchgate.net The 2-chloroquinoline has a higher reactivity towards certain nucleophiles, such as methoxide (B1231860) ions, compared to its 4-chloroquinoline (B167314) isomer. researchgate.net

A variety of nucleophiles can be used to displace the chlorine atom, leading to a wide range of substituted quinolines. These reactions are often carried out in the presence of a base to neutralize the HCl formed during the reaction. Common nucleophiles include:

Amines: Reaction with primary or secondary amines leads to the formation of 2-aminoquinolines. For example, 2-chloroquinolines react with amines, and this reaction can sometimes be influenced by acid catalysis. researchgate.net

Hydrazines: Hydrazination of 2-chloroquinolines can be achieved using hydrazine (B178648) hydrate, resulting in 2-hydrazinoquinolines. mdpi.com

Thiols: Thiolates can displace the chlorine atom to form 2-thioether derivatives of quinoline. mdpi.com

Azides: The use of sodium azide (B81097) allows for the introduction of an azido (B1232118) group, which can be a precursor for other functionalities. mdpi.com

The mechanism of these SNAr reactions typically involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring system. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the quinoline ring. researchgate.net

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process governed by the interplay of the electron-withdrawing nature of the heterocyclic nitrogen atom and the directing effects of existing substituents. In strongly acidic conditions, typically required for reactions like nitration and sulfonation, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. uop.edu.pkresearchgate.net Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring. quimicaorganica.org

For this compound, the substituents on the carbocyclic ring—the 6-ethyl group—and on the pyridine ring—the 2-chloro and 4-methyl groups—dictate the regiochemical outcome. The 6-ethyl group is an activating, ortho, para-director, favoring substitution at the C5 and C7 positions. The 2-chloro group is a deactivating ortho, para-director, while the 4-methyl group primarily influences the already deactivated pyridine ring. Therefore, electrophilic attack is anticipated to occur on the benzene moiety at positions C5 and C8.

Nitration: The nitration of quinoline itself with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkmasterorganicchemistry.com By analogy, the nitration of this compound is expected to produce a mixture of 2-Chloro-6-ethyl-4-methyl-5-nitroquinoline and 2-Chloro-6-ethyl-4-methyl-8-nitroquinoline. The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated in situ. masterorganicchemistry.com

Sulfonation: Sulfonation of quinoline with fuming sulfuric acid (H₂SO₄/SO₃) also results in substitution at the C5 and C8 positions, with the product distribution being temperature-dependent. uop.edu.pkresearchgate.net For this compound, this reaction would yield the corresponding 5-sulfonic acid and 8-sulfonic acid derivatives. The reaction is reversible, a property that can be exploited in synthesis. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionReagentsExpected Major ProductsRationale
NitrationHNO₃ / H₂SO₄2-Chloro-6-ethyl-4-methyl-5-nitroquinoline and 2-Chloro-6-ethyl-4-methyl-8-nitroquinolineUnder acidic conditions, the pyridine ring is deactivated. The activating 6-ethyl group directs the incoming electrophile to the C5 and C7 positions, but substitution occurs at C5 and C8. uop.edu.pkresearchgate.netquimicaorganica.org
SulfonationFuming H₂SO₄ (SO₃)This compound-5-sulfonic acid and this compound-8-sulfonic acidSimilar to nitration, substitution occurs on the activated carbocyclic ring at positions favored by the stability of the intermediate sigma complex. uop.edu.pklibretexts.org

Oxidation and Reduction Reactions

The functional groups of this compound are susceptible to various oxidation and reduction transformations.

Oxidation: The alkyl side chains (ethyl and methyl groups) can be oxidized under vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl groups attached to an aromatic ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgpressbooks.puborgoreview.com For this compound, both the ethyl and methyl groups possess benzylic hydrogens. Oxidation would convert the 6-ethyl group to a 6-carboxy group and the 4-methyl group to a 4-carboxy group, leading to dicarboxylic acid derivatives. The benzene ring itself is generally resistant to oxidation under these conditions. pressbooks.pub

Reduction: The quinoline ring system can be selectively reduced. Catalytic hydrogenation is a common method.

Partial Hydrogenation of the Pyridine Ring: Mild reduction, for instance with tin and hydrochloric acid or through controlled catalytic transfer hydrogenation, typically reduces the pyridine ring first, yielding 1,2,3,4-tetrahydroquinolines. uop.edu.pkresearchgate.netnih.gov Applying this to the target compound would produce 2-Chloro-6-ethyl-4-methyl-1,2,3,4-tetrahydroquinoline. Cobalt-based catalysts have shown high selectivity for the 1,2-reduction of quinolines. nih.gov

Hydrogenation of the Carbocyclic Ring: While less common, selective hydrogenation of the carbocyclic ring of certain substituted quinolines can be achieved using specific ruthenium-based catalysts (e.g., Ru-PhTRAP), yielding 5,6,7,8-tetrahydroquinolines. dicp.ac.cnrsc.org

Full Hydrogenation and Dehalogenation: More forceful reduction, such as using hydrogen gas with a platinum catalyst at high pressure, can lead to the complete saturation of both rings, producing decahydroquinoline (B1201275) derivatives. uop.edu.pk Catalytic hydrogenation can also result in hydrogenolysis, where the C2-chloro substituent is replaced by a hydrogen atom. researchgate.net

Table 2: Representative Reduction Reactions on the Quinoline Core
Reaction TypeReagents & ConditionsExpected Product from this compoundReference for Analogue Reaction
Partial Reduction (Pyridine Ring)H₃N·BH₃, Cobalt catalyst, 25°C2-Chloro-6-ethyl-4-methyl-1,2-dihydroquinoline nih.gov
Partial Reduction (Pyridine Ring)Pd/C catalyst, H₂, 50°C, 20 bar2-Chloro-6-ethyl-4-methyl-1,2,3,4-tetrahydroquinoline rsc.org
Partial Reduction (Carbocyclic Ring)Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, H₂6-Ethyl-4-methyl-5,6,7,8-tetrahydroquinolin-2-yl chloride dicp.ac.cnrsc.org
Dechlorination/ReductionSn, HCl6-Ethyl-4-methylquinoline and/or 6-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline uop.edu.pk

Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The chlorine atom at the C2 position of the quinoline ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (typically a boronic acid or ester) to form a C-C bond. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org For this compound, Suzuki coupling provides a direct route to introduce various aryl or vinyl substituents at the C2 position. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org A range of palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands (e.g., PPh₃, PCy₃), and bases (e.g., K₂CO₃, Cs₂CO₃) can be employed. nih.govnih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. organic-chemistry.org This reaction has largely replaced harsher classical methods for arylamine synthesis. organic-chemistry.org Using this compound as the substrate, a wide variety of amines can be introduced at the C2 position. The reaction typically employs a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands (such as XPhos or BrettPhos) and a strong base (like NaOt-Bu or K₃PO₄). quimicaorganica.org

Table 3: Typical Conditions for Palladium-Catalyzed Coupling Reactions on Chloroquinoline Analogues
ReactionSubstrate TypeCatalyst / LigandBaseSolventTypical ProductReference
Suzuki-Miyaura2-Aryl-4-chloro-3-iodoquinolinePdCl₂(PPh₃)₂ / PCy₃K₂CO₃Dioxane/Water2,3,4-Triarylquinoline nih.gov
Suzuki-Miyaura2,4,7-TrichloroquinazolinePd(OAc)₂ / PPh₃Na₂CO₃DME/Water2-Aryl-4,7-dichloroquinazoline nih.gov
Buchwald-Hartwig Amination6-Bromo-2-chloroquinolinePd₂(dba)₃ / XPhosK₃PO₄Toluene2-Amino-6-bromoquinoline researchgate.net
Buchwald-Hartwig Amination6,7-Dihalo-5,8-quinolinequinonePd(OAc)₂ / BrettPhosK₂CO₃EtOH/Water6-Arylamino-7-halo-5,8-quinolinequinone quimicaorganica.org

Functional Group Interconversions on the Quinoline Core

Beyond the reactions described above, the functional groups on the this compound core can be directly modified.

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This allows for the direct introduction of a variety of nucleophiles without the need for a metal catalyst, distinguishing it from coupling reactions. Common nucleophiles include alkoxides (to form ethers), thiolates (to form thioethers), and amines. mdpi.comrsc.orgresearchgate.net For instance, reaction with sodium methoxide would yield 2-methoxy-6-ethyl-4-methylquinoline. The reactivity in SNAr reactions at the 2-position of quinolines is generally high. researchgate.net

Reactions of Alkyl Side Chains: The benzylic positions of the ethyl and methyl groups are susceptible to free-radical reactions. For example, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) can selectively introduce a bromine atom at the benzylic carbon of the ethyl group, yielding 2-Chloro-6-(1-bromoethyl)-4-methylquinoline. This newly installed bromine can then serve as a handle for further substitutions or eliminations. pressbooks.pub

Table 4: Examples of Functional Group Interconversions on Quinoline Analogues
Reaction TypeSubstrate TypeReagentsProduct TypeMechanismReference
Nucleophilic Substitution4-Chloro-8-methylquinolin-2(1H)-oneHydrazine4-Hydrazino-8-methylquinolin-2(1H)-oneSNAr mdpi.com
Nucleophilic Substitution2-Chloroquinoline-3-carbaldehydeSodium azideTetrazolo[1,5-a]quinoline-4-carbaldehydeSNAr / Cyclization nih.gov
Benzylic BrominationAlkylbenzeneNBS, Radical InitiatorBenzylic BromideFree Radical pressbooks.pub

No Pharmacological or Biological Activity Data Currently Available for this compound

Despite a thorough review of scientific literature, no specific data regarding the pharmacological activities and biological mechanisms of the chemical compound This compound could be retrieved. Extensive searches for its effects on cancer cell lines, induction of apoptosis, kinase inhibition, DNA binding, and antimicrobial properties yielded no primary research articles or detailed experimental results for this particular molecule.

The requested article, which was to be structured around the specific pharmacological activities of this compound, cannot be generated due to the absence of available scientific evidence. The intended sections and subsections, including its in vitro cytotoxic effects on cancer cell lines such as H-460, HT-29, and HepG2, its role in apoptosis and cell cycle modulation, its potential to inhibit specific kinases and signaling pathways, its interaction with DNA gyrase or topoisomerase, and its antibacterial efficacy against E. coli and S. aureus, remain uninvestigated in the accessible scientific domain.

While the broader class of quinoline derivatives has been a subject of extensive research in medicinal chemistry, with many compounds exhibiting significant anticancer and antimicrobial properties, these general findings cannot be attributed to the specific and unique structure of this compound without direct experimental validation. The precise arrangement of the chloro, ethyl, and methyl groups on the quinoline core dictates its chemical and biological properties, making extrapolations from other quinoline-based compounds scientifically unsound.

Therefore, at present, the scientific community has not published any data that would allow for a detailed and accurate discussion of the pharmacological profile of this compound as per the requested outline.

Pharmacological Activities and Biological Mechanisms

Antimicrobial Activities

Antifungal Efficacy against Fungal Strains (e.g., Aspergillus niger)

Quinoline (B57606) derivatives have demonstrated notable antifungal activity against various fungal strains, including the common mold Aspergillus niger. aip.orgnih.govresearchgate.net Research has shown that certain substituted quinolines can effectively inhibit the growth of this fungus. For instance, a study on 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols revealed that the 5,7-dichloro and 5,7-dibromo derivatives were the most potent fungitoxic compounds tested against a panel of fungi, including Aspergillus niger. nih.gov Another study highlighted a quinoline derivative, compound 6, which exhibited a potent zone of inhibition against Aspergillus niger, comparable to the standard drug Amphotericin B. aip.org

The structural features of quinoline derivatives play a crucial role in their antifungal efficacy. For example, the introduction of specific substituents at various positions on the quinoline ring can significantly enhance their activity. nih.gov The following table summarizes the antifungal activity of some quinoline derivatives against Aspergillus niger.

Compound/DerivativeObservationReference
5,7-dichloro-2-methyl-8-quinolinolMost fungitoxic among tested derivatives nih.gov
5,7-dibromo-2-methyl-8-quinolinolMost fungitoxic among tested derivatives nih.gov
Compound 6 (a synthesized quinoline derivative)Potent zone of inhibition against Aspergillus niger aip.org

Mechanisms of Antimicrobial Action

The antimicrobial action of quinoline derivatives is multifaceted and can involve various mechanisms. One of the well-understood mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of this process and ultimately, bacterial cell death. wikipedia.org This mechanism is characteristic of fluoroquinolone antibiotics like levofloxacin. wikipedia.org

Another proposed mechanism involves the disruption of heme detoxification in parasites, which is particularly relevant for the antimalarial activity of some quinoline derivatives. nih.govyoutube.com Furthermore, some quinoline hybrids have been shown to bind to heme and hemozoin, as well as DNA and acetylcholinesterase, suggesting multiple modes of action. nih.gov In the context of antifungal activity, some derivatives are thought to cause abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org

Development of New Derivatives to Combat Drug Resistance

The emergence of drug-resistant pathogens is a significant global health challenge, prompting the development of new and more effective antimicrobial agents. mdpi.com Quinoline derivatives represent a promising scaffold for the development of novel drugs to combat resistance. mdpi.comnih.gov Researchers are actively exploring modifications to the quinoline structure to create new derivatives with enhanced activity against resistant strains. mdpi.com

One strategy involves creating hybrid molecules that combine the quinoline core with other pharmacologically active moieties. This approach aims to develop compounds with dual mechanisms of action, which can be more effective against resistant organisms. nih.gov For instance, the development of a novel quinoline derivative, 160a, has shown potential in reversing multidrug resistance in cancer cells by targeting P-glycoprotein, a membrane transporter responsible for drug efflux. mdpi.com This highlights the potential of quinoline-based compounds as novel anti-MDR agents. mdpi.com

Other Pharmacological Potentials of Quinoline Derivatives

Beyond their antimicrobial properties, quinoline derivatives exhibit a broad spectrum of other pharmacological activities.

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) being one of the earliest effective treatments. nih.govnih.gov Modern antimalarial drugs like chloroquine, mefloquine, and amodiaquine (B18356) are all based on the quinoline structure. nih.gov These compounds are effective against Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria. nih.gov Their mechanism of action often involves accumulating in the parasite's acidic food vacuole and interfering with heme detoxification. nih.govyoutube.com Research continues to focus on developing new quinoline derivatives to overcome the challenge of chloroquine-resistant malaria strains. nih.gov

Anti-inflammatory and Antioxidant Properties

Quinoline derivatives have demonstrated significant anti-inflammatory and antioxidant activities. researchgate.neteurekaselect.comnih.gov Certain quinoline compounds have been shown to reduce inflammation in various experimental models. nih.gov For example, a study on a specific quinoline derivative showed it could reduce nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding, which are key processes in the inflammatory response. nih.gov

In terms of antioxidant properties, some quinoline derivatives have been found to reduce lipid peroxidation, a key marker of oxidative stress. researchgate.net The antioxidant potential of these compounds is an area of active research, with some derivatives being investigated for their neuroprotective effects against diseases like Alzheimer's and Parkinson's. nih.gov

Antiviral and Anti-HIV Activities

The antiviral potential of quinoline derivatives is another significant area of research. researchgate.netnih.gov These compounds have shown activity against a range of viruses, including herpes virus, Ebola virus, and Zika virus. nih.gov The discovery of elvitegravir, a quinolone derivative, as a potent HIV integrase inhibitor marked a major breakthrough in anti-HIV drug discovery. researchgate.net HIV integrase is a crucial enzyme for the replication of the virus, and its inhibition effectively suppresses viral proliferation. zenodo.org Researchers are exploring various quinoline-based derivatives that target different stages of the HIV life cycle, including reverse transcriptase. nih.gov

Antitubercular and Anti-Leishmania Effects

The quinoline nucleus is a well-established pharmacophore in the development of antimicrobial agents. ijresm.com Derivatives of 2-chloroquinoline (B121035) have been a particular focus for their potential against Mycobacterium tuberculosis and Leishmania parasites.

Antitubercular Activity: Research into 2-chloroquinoline derivatives has identified them as a promising class of anti-tubercular agents. nih.gov A series of 7-chloro-4-quinolinylhydrazones demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, compounds 3f , 3i , and 3o from this series showed a minimum inhibitory concentration (MIC) of 2.5 µg/mL, comparable to the first-line drug ethambutol (B1671381) (3.12 µg/mL). nih.gov In another study, synthesized 7-chloroquinoline (B30040) derivatives 3a and 3b were found to be more active than the standard drug rifampicin (B610482) against the H37Rv strain. researchgate.net Molecular docking studies suggest that these quinoline derivatives may exert their effect by targeting enzymes crucial for the bacterium's survival, such as KatG or DNA gyrase. nih.govnih.gov For instance, one study identified a synthesized quinoline derivative, compound 5 , which exhibited remarkable antimycobacterial activity (MIC = 2 μg/ml) and was suggested to act as an inhibitor of the KatG protein in M. tuberculosis. nih.gov

Anti-Leishmania Activity: Quinoline derivatives have shown significant efficacy against various Leishmania species, which are responsible for leishmaniasis. nih.govasm.org Studies on 2-substituted and 3-substituted quinolines demonstrate potent activity against both promastigote and amastigote forms of the parasite. nih.govasm.orgacs.org For example, a series of novel 3-substituted quinolines were tested against Leishmania chagasi, where one compound (3b ) was 8.3 times more active than the standard treatment, pentavalent antimony, when tested against infected macrophages. nih.gov The mechanism for some of these compounds appears to involve targeting parasite-specific enzymes, such as GDP-mannose-pyrophosphorylase, which is essential for the parasite's survival. asm.org Furthermore, certain 4,7-disubstituted quinoline derivatives have displayed potent and selective antiprotozoal activity, with some compounds showing submicromolar activity against Leishmania infantum. uantwerpen.be

Anthelmintic and Antiprotozoal Properties

The versatility of the quinoline scaffold extends to its effectiveness against a range of protozoan parasites and helminths. researchgate.netresearchgate.net

Anthelmintic Activity: While specific data on the anthelmintic properties of 2-chloro-6-ethyl-4-methylquinoline is not available, the broader quinoline class has been explored for this purpose. For instance, a study focused on synthesizing novel benzimidazole (B57391) derivatives, another important heterocyclic class, highlights the ongoing search for potent anthelmintic agents. currentscience.info

Antiprotozoal Activity: Numerous quinoline derivatives have been synthesized and evaluated for their broad-spectrum antiprotozoal activities. nih.gov These compounds have been tested against trypanosomatid parasites responsible for diseases like sleeping sickness (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govresearchgate.net In one study, quinoline derivatives incorporating arylnitro and aminochalcone moieties were synthesized. nih.gov Compounds 2c , 2d , and 4i from this series showed submicromolar activity against T. b. rhodesiense with high selectivity. nih.gov The conversion of a secondary amine to a tertiary amine at position 4 of the quinoline ring was found to increase antiprotozoal activity in some cases. uantwerpen.be Hybrid molecules, such as those combining furanchalcone and quinoline, have also demonstrated significant activity against L. (V) panamensis and T. cruzi. researchgate.net

Anticonvulsant and Local Anesthetic Activities

The quinoline framework is also recognized for its potential effects on the central nervous system, including anticonvulsant and anesthetic properties. ijresm.comnih.govbiointerfaceresearch.com

Anticonvulsant Activity: Derivatives of the quinoline nucleus have been investigated as potential anticonvulsant agents. nih.govnih.gov A study on 2-chloroquinolinyl hydrazone derivatives demonstrated their efficacy in anticonvulsant screening models. researchgate.net The research validated a pharmacophore model with four key binding sites essential for anticonvulsant activity. researchgate.net Another series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives also showed promising anticonvulsant effects, suggesting that their mechanism may involve the inhibition of voltage-gated ion channels and modulation of GABAergic activity. nih.gov

Local Anesthetic Activity: Historically, the first local anesthetic synthesized from a quinoline-based group was cinchocaine. rsc.org More recent studies on related heterocyclic structures, such as 1-aryltetrahydroisoquinolines, have shown significant local anesthetic effects. nih.gov In one investigation, several synthesized derivatives provided a longer duration of complete anesthesia than lidocaine (B1675312) when tested at a 1% concentration. nih.gov A separate study noted that a specific quinoline derivative blocked sodium channels in neurons, causing temporary anesthesia in a zebrafish embryo model, further highlighting the potential of this scaffold in developing local anesthetics. georgiasouthern.edu

Structure-Activity Relationship (SAR) Studies and Molecular Design

Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. nih.govnih.gov

Influence of Substituent Effects on Biological Activity

The type and position of substituents on the quinoline ring profoundly influence the molecule's pharmacological properties. researchgate.netacs.org

For antitubercular activity, the presence of a 2-chloroquinoline nucleus is considered an important pharmacophoric group. nih.gov SAR studies on 7-chloro-4-quinolinylhydrazones revealed that specific substitutions on the hydrazone moiety are critical for activity against M. tuberculosis. nih.gov Similarly, for anti-leishmanial activity, the substitution of a chloro group with a hydroxyl group on the quinoline ring was shown to increase the antiparasitic effect significantly. nih.gov

In the context of anticonvulsant activity, studies on 2-chloroquinolinyl hydrazone derivatives indicated that the nature and position of substituents on the phenyl ring of the hydrazide-hydrazone moiety played a significant role in their efficacy. researchgate.net For other activities, such as α2C-adrenoceptor antagonism, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for high potency. acs.org

Hybridization with Other Heterocyclic Scaffolds to Enhance Bioactivity

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to enhance bioactivity and overcome drug resistance. researchgate.netnih.govthesciencein.org The quinoline scaffold has been successfully hybridized with various other heterocyclic systems. rsc.orgresearchgate.net

For antitubercular agents, combining the quinoline pharmacophore with thiosemicarbazide (B42300) has led to the synthesis of compounds with remarkable activity. nih.gov Similarly, quinolinone-thiosemicarbazone hybrids have been designed and shown to be potent inhibitors of M. tuberculosis. mdpi.com In the realm of anti-leishmanial research, quinoline derivatives hybridized with a triazole moiety have demonstrated enhanced activity, particularly when a chloro-substituent is present. rsc.org Quinoline-imidazolium hybrids have also been generated using methods like ultrasound irradiation, resulting in improved yields compared to conventional heating. nih.gov This approach of creating hybrid molecules aims to develop compounds with improved pharmacological profiles and potentially novel mechanisms of action. researchgate.netthesciencein.org

Computational Modeling for SAR and Drug Discovery

Computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are indispensable in modern drug discovery for predicting biological activities and understanding drug-receptor interactions. nih.govscilit.com

QSAR Studies: 3D-QSAR studies, including CoMFA and CoMSIA analyses, have been successfully applied to series of 2-chloroquinoline derivatives to understand the structural requirements for antitubercular activity. nih.gov These models generate contour maps that highlight which regions of the molecule are favorable for steric, electrostatic, and other interactions, guiding the design of more potent analogues. nih.gov QSAR models have also been developed to predict the anti-tubercular activity of other quinoline derivatives, achieving high correlation coefficients and predictive power. nih.gov

Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. This technique has been extensively used for quinoline derivatives. For antitubercular research, docking studies have suggested that quinoline compounds can bind effectively to the active sites of key M. tuberculosis enzymes like KatG and DNA gyrase. nih.govnih.gov One study showed that a promising quinoline derivative had a higher binding energy (-18.8 kcal/mol) with DNA gyrase compared to the standard drug isoniazid (B1672263) (-14.6 kcal/mol). nih.gov Similar computational approaches have been used to explore the binding of quinoline hybrids to targets in cancer and Alzheimer's disease, correlating well with experimental findings and providing a rational basis for further drug design. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein at the molecular level. These methods provide insights into the binding affinity, orientation, and specific interactions between the ligand and the amino acid residues of the protein's binding site. However, a comprehensive review of the scientific literature reveals a notable absence of detailed molecular docking and dynamics simulation studies specifically focused on this compound in peer-reviewed journals.

In the broader context of quinoline derivatives, molecular docking studies are a common approach to elucidate their mechanism of action. For instance, various substituted quinolines have been docked against a range of protein targets to explore their therapeutic potential. These studies, while not directly involving this compound, illustrate the methodologies and potential insights that could be gained from such an analysis.

For example, docking studies on other chloro-substituted quinoline derivatives have been performed to evaluate their potential as inhibitors of enzymes like HIV reverse transcriptase. nih.gov In these studies, researchers typically use software like AutoDock or Maestro to predict the binding modes and calculate docking scores, which represent the binding affinity. nih.govnih.gov The results often highlight key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of the target protein. nih.gov

Similarly, molecular docking has been employed to investigate the antibacterial potential of quinoline hybrids against targets like S. aureus Murb protein and to screen for potential inhibitors of proteins associated with SARS-CoV-2. rsc.orgosti.gov These computational analyses are crucial in rational drug design, helping to identify promising lead compounds and guide their further development. nih.gov

The following table summarizes the types of proteins that have been subjects of molecular docking studies with various quinoline derivatives, providing a context for the potential targets of this compound.

Target Protein/Receptor FamilyTherapeutic AreaQuinoline Derivatives Studied
Neuropeptide FF Receptors (NPFF1, NPFF2)Pain, Urinary DisordersThis compound googleapis.com
HIV Reverse TranscriptaseAntiviral (HIV)Various chloro- and bromo-substituted quinolines nih.gov
S. aureus Murb proteinAntibacterialQuinoline/thiazinan-4-one hybrids rsc.org
SARS-CoV-2 related proteinsAntiviral (COVID-19)Fluorine-based quinolines osti.gov
Human lysosomal acid-alpha-glucosidaseAntidiabeticQuinoline–pyrazolopyrimidine hybrids researchgate.net

This table is for illustrative purposes to show the range of targets for quinoline derivatives and includes the specific target identified for this compound.

Environmental Fate and Ecotoxicological Considerations

Environmental Occurrence and Mobility of Quinoline (B57606) Derivatives

Quinoline and its derivatives primarily enter the environment from anthropogenic sources. These compounds are naturally present in coal and crude oil. wikipedia.org Consequently, industrial activities involving the processing of these fossil fuels are major sources of contamination. Key sources include:

Coal and Oil Shale Processing: Facilities that process oil shale or coal, including coal gasification plants and coke ovens at steel plants, release quinolines into the environment. wikipedia.org Coal tar, a byproduct of coke production, is a principal source of commercial quinoline.

Wood Treatment: Legacy wood treatment sites are often contaminated with quinoline. Creosote, a wood preservative derived from coal tar distillation, contains quinoline, and its use in treating railroad ties and harbor docks has led to environmental releases.

Industrial Applications: Quinoline is used as a precursor in the manufacturing of various products, including pesticides, dyes, and pharmaceuticals. wikipedia.org Industrial wastewater from these manufacturing processes can be a significant source of quinoline pollution.

Incomplete Combustion: The incomplete combustion of nitrogen-containing substances, such as fossil fuels, can also form and release quinoline derivatives into the atmosphere.

The distribution of quinoline derivatives in the environment is governed by their physicochemical properties.

Atmosphere: Quinoline is expected to exist primarily in the vapor phase in the ambient atmosphere. Its atmospheric fate is dominated by reactions with photochemically-produced hydroxyl radicals, leading to a relatively short atmospheric half-life.

Water: Due to its relatively high water solubility, quinoline has a significant potential for mobility in the environment, which promotes water contamination. wikipedia.org Once dissolved in water, it is not likely to volatilize to a significant extent due to a low Henry's Law constant.

Soil: In soil, the mobility of quinoline is moderate to high. While it can be biodegraded in aerobic soil conditions, its solubility allows it to move easily into deeper, anaerobic soil regions where it may persist for longer periods. The presence of a chloro- group, as in 2-Chloro-6-ethyl-4-methylquinoline, is expected to increase its sorption to soil organic matter compared to the parent quinoline, potentially reducing its mobility but increasing its persistence. Halogenated organic compounds are generally more resistant to degradation. nih.govchromatographyonline.com

Table 1: Physicochemical Properties of Quinoline

PropertyValue
Molecular FormulaC₉H₇N
Molar Mass129.16 g/mol
Water Solubility6,110 mg/L
Log Kow (Octanol-Water Partition Coefficient)2.03
Vapor Pressure0.06 mm Hg at 25 °C
Henry's Law Constant1.7 x 10⁻⁶ atm-m³/mol

Quinoline is slightly soluble in cold water but dissolves readily in hot water and most organic solvents. wikipedia.orgjocpr.com Its water solubility of 6,110 mg/L is considered relatively high for an aromatic compound, contributing significantly to its mobility in aquatic systems. wikipedia.org This property means that quinoline released into the soil can be readily leached into groundwater, leading to the contamination of aquifers.

The substituents on the this compound molecule would alter this behavior. The ethyl and methyl groups (alkyl groups) generally decrease water solubility, while the chloro group's effect can vary. However, halogenated aromatics often exhibit lower water solubility than their non-halogenated counterparts. Therefore, it is plausible that this compound is less water-soluble and thus potentially less mobile in aquatic systems than quinoline itself, though it would still pose a risk of contamination.

The persistence of quinoline derivatives is dependent on the environmental compartment and the specific chemical structure.

Atmosphere: In the atmosphere, vapor-phase quinoline is degraded by reaction with hydroxyl radicals, with an estimated half-life of approximately 0.9 to 1.2 days.

Aquatic Systems: In surface waters, photodegradation can be a significant removal process. The half-life of quinoline in near-surface lake water during summer has been estimated at around 14 days. However, in deeper water or under conditions with less sunlight, its persistence is greater.

Soil and Sediment: Quinoline is readily biodegradable in aerobic soil environments by various microorganisms. wikipedia.org However, it can persist for long periods in anaerobic or deep soil and groundwater environments where microbial activity is limited.

The presence of a halogen substituent, such as chlorine, on the aromatic ring structure generally increases a compound's resistance to degradation. nih.gov Halogenated organic compounds are known for their environmental persistence. chromatographyonline.com Therefore, this compound is expected to be more persistent in the environment than the parent quinoline molecule.

Biodegradation and Environmental Transformation

Microbial degradation is a primary mechanism for the removal of quinoline from the environment. wikipedia.org A variety of bacteria are capable of using quinoline as a sole source of carbon, nitrogen, and energy. Among these, species of the genus Rhodococcus have been identified as effective degraders of quinoline. wikipedia.orgnih.govnih.gov

The aerobic degradation of quinoline by Rhodococcus species typically initiates with an oxidation step. A common pathway involves the hydroxylation of the quinoline molecule to form 2-hydroxyquinoline. researchgate.netbiorxiv.org This initial transformation is a crucial step that makes the heterocyclic ring more susceptible to further breakdown. Following the formation of 2-hydroxyquinoline, the ring structure is cleaved, and the molecule is further metabolized through various intermediates into central metabolic pathways.

For instance, the strain Rhodococcus sp. QL2 has been shown to degrade quinoline effectively, with optimal conditions at a pH of 8.0 and temperatures between 35-40°C. nih.gov Similarly, Rhodococcus gordoniae strain JH145 can completely degrade 100 mg/L of quinoline within 28 hours under optimal conditions (pH 8.0, 30°C). nih.gov Some Rhodococcus strains can participate in syntrophic degradation, where one species transforms quinoline to an intermediate like 2-hydroxyquinoline, which is then metabolized by another species, such as Thauera. researchgate.net

The substituents on this compound would influence its biodegradability. The chlorine atom can make the molecule more recalcitrant to microbial attack, as halogenated compounds are generally more difficult to degrade. nih.gov The position of the alkyl and chloro groups can also affect the ability of microbial enzymes to access and transform the molecule. While specific pathways for this compound are unknown, dehalogenation would be a necessary early step in its complete mineralization.

Factors Affecting Biodegradation (e.g., Oxygen Levels, Temperature, Carbon Sources)

No studies detailing the biodegradation of this compound under varying environmental conditions were identified.

Photooxidation in Aquatic Environments

Information regarding the photochemical degradation of this specific compound in water is not available.

Ecotoxicity and Environmental Impact

Toxicity to Aquatic and Terrestrial Organisms (e.g., Bacteria, Algae, Daphnia, Soil Invertebrates)

No ecotoxicity data (such as LC50 or EC50 values) for this compound were found for the specified organisms.

Genotoxicity and Mutagenicity Assessments

While studies exist for other quinoline derivatives, no specific genotoxicity or mutagenicity assessments for this compound have been published.

Bioaccumulation Potential

There is no available data on the potential for this compound to accumulate in living organisms.

Environmental Risk Assessment Methodologies

No documents outlining specific environmental risk assessment methodologies for this compound were found.

Due to the absence of specific research on this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided structure.

Advanced Research Techniques and Future Directions

Spectroscopic and Analytical Characterization in Research

A thorough spectroscopic and analytical characterization is the cornerstone of modern chemical research, providing irrefutable evidence for the structure and purity of a compound. For a molecule such as 2-Chloro-6-ethyl-4-methylquinoline, a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography are employed to obtain a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide a detailed map of the atomic connectivity in this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group at position 4 (a singlet), and the aromatic protons on the quinoline (B57606) core. The precise chemical shifts and coupling patterns of the aromatic protons would be instrumental in confirming the substitution pattern on the quinoline ring. Theoretical studies on related quinoline derivatives, such as 6-chloroquinoline, have shown good correlation between calculated and experimental chemical shifts, aiding in the precise assignment of each proton. dergipark.org.tr

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbons in the quinoline ring would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, as well as the electron-donating effects of the alkyl substituents. Computational studies on similar chloro-substituted quinolines have been used to predict and interpret these chemical shifts. dergipark.org.trtsijournals.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for related structures and general principles of NMR spectroscopy. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.5120 - 150
-CH₂- (ethyl)~2.8 (quartet)~28
-CH₃ (ethyl)~1.3 (triplet)~15
-CH₃ (at C4)~2.6 (singlet)~18
Quaternary Carbons-120 - 160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₂ClN), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. A characteristic feature would be the presence of an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and can be used to deduce the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of small radicals or neutral molecules. Studies on related methylquinolines have shown that fragmentation can be complex, sometimes involving ring expansions. cdnsciencepub.com

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Predicted Fragmentation Pathway
[M]⁺205207Molecular Ion
[M-CH₃]⁺190192Loss of a methyl radical
[M-C₂H₅]⁺176178Loss of an ethyl radical
[M-Cl]⁺170-Loss of a chlorine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands characteristic of its structural features. The NIST Chemistry WebBook provides reference spectra for closely related compounds like 2-chloro-4-methylquinoline (B123181) and 6-chloro-2-methylquinoline, which can be used to predict the spectrum of the target compound. nist.govnist.gov

Key expected absorptions would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and methyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Characteristic of the quinoline ring, these would appear in the 1500-1650 cm⁻¹ region.

C-Cl stretching: A strong absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹. dergipark.org.tr

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Strong
C=C and C=N Stretch (Quinoline Ring)1500 - 1650Medium to Strong
C-H Bending (Alkyl)1375 - 1470Medium
C-Cl Stretch600 - 800Strong

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the searched literature, extensive crystallographic data exists for closely related quinoline derivatives, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate and ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. nih.govnih.govresearchgate.net

These studies show that quinoline rings are generally planar, and the crystal packing is often stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable data on its solid-state conformation and packing, which can influence its physical properties.

Table 4: Representative Crystallographic Data for a Related Compound (ethyl 2-chloro-6-methylquinoline-3-carboxylate) nih.gov

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.0391 (5)
b (Å)7.2986 (6)
c (Å)13.4323 (12)
α (°)98.238 (6)
β (°)90.123 (5)
γ (°)96.429 (6)

Computational Chemistry and Theoretical Studies

In conjunction with experimental techniques, computational chemistry provides a powerful lens through which to explore the intrinsic properties of molecules. Theoretical studies can predict molecular geometries, spectroscopic properties, and electronic features, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure and reactivity of organic molecules. DFT calculations are frequently employed to investigate quinoline derivatives, providing valuable information on their molecular orbitals and electrostatic potential. dergipark.org.trnih.govresearchgate.netnih.gov

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be used to:

Optimize the molecular geometry: To predict bond lengths and angles in the gas phase.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

Generate an electrostatic potential (ESP) map: This map illustrates the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. For a quinoline derivative, the nitrogen atom is typically an electron-rich site. nih.gov

These theoretical insights are invaluable for rationalizing the observed chemical behavior of this compound and for designing new molecules with desired properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other molecules. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

For this compound, a detailed FMO analysis would involve computational calculations to determine the energies and electron density distributions of its HOMO and LUMO. Such an analysis could predict its electrophilic and nucleophilic sites, offering insights into its potential reaction mechanisms. However, at present, there are no specific published studies detailing the FMO analysis of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal valuable information about the conformational changes, stability, and interaction dynamics of a compound with its environment, such as a biological receptor or a solvent.

In the context of this compound, MD simulations could be employed to understand its behavior in different biological environments, for instance, how it might bind to a specific protein target. This would be particularly valuable in drug discovery efforts. Currently, there is a lack of specific MD simulation studies focused on this compound in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, QSAR models can predict the activity of new, untested molecules. Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data.

A QSAR study on a series of quinoline derivatives including this compound could help in identifying the key structural features responsible for a particular biological effect. This would enable the rational design of more potent and selective analogs. As of now, no specific QSAR models for this compound have been reported in the literature.

Emerging Applications and Interdisciplinary Research

The unique structural features of this compound suggest its potential for exploration in various emerging and interdisciplinary fields.

Application in Material Science

Quinoline derivatives have been investigated for various applications in material science due to their electronic and photophysical properties. For instance, some quinoline-based compounds are used as corrosion inhibitors and as components in organic light-emitting diodes (OLEDs).

The potential application of this compound in material science remains an unexplored area. Future research could investigate its utility in these or other novel material applications.

Integration with Nanomedicine

Nanomedicine involves the use of nanomaterials for diagnostic and therapeutic purposes. Encapsulating therapeutic agents within nanoparticles can improve their solubility, stability, and targeted delivery, thereby enhancing efficacy and reducing side effects. Quinoline derivatives have been explored in nanomedicine for targeted cancer therapy and antimicrobial applications.

The integration of this compound with nanocarriers could potentially enhance its bioavailability and target specificity if it is found to possess therapeutic properties. This represents a promising, yet currently uninvestigated, avenue of research.

Exploration of Novel Bioactive Compounds and Therapeutic Targets

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antibacterial, and antimalarial properties. The specific substitutions on the quinoline ring of this compound may confer unique biological activities.

Systematic screening of this compound against various biological targets could lead to the discovery of novel bioactive properties and new therapeutic applications. While many substituted quinolines have been evaluated for their bioactivity, specific and detailed research on the therapeutic potential of this compound is not yet available in the public domain. nih.govaustinpublishinggroup.com

Development of Sustainable Synthesis Protocols

The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comrsc.org For the synthesis of quinoline derivatives, a cornerstone of many pharmaceuticals and industrial chemicals, this has led to a paradigm shift from conventional methods to more sustainable and eco-friendly protocols. researchgate.netbohrium.com These advanced methodologies focus on minimizing waste, reducing solvent and energy consumption, and utilizing less toxic reagents. researchgate.netbohrium.com This section explores the development of such sustainable synthesis protocols applicable to quinoline derivatives, with a conceptual focus on how these strategies could be adapted for the synthesis of this compound.

Traditional quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer methods, are effective but often rely on harsh reaction conditions, toxic reagents, and generate significant waste, making them less environmentally friendly. nih.govmdpi.com The pursuit of greener alternatives has revolutionized the synthesis of these important heterocyclic compounds. researchgate.net

Key strategies in the development of sustainable synthesis protocols for quinoline derivatives include:

Utilization of Green Catalysts: The replacement of conventional acid and base catalysts with more environmentally benign alternatives is a central theme. Catalysts such as p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix bohrium.comarene (CX4SO3H), cerium nitrate, and potassium carbonate (K2CO3) have been effectively used. researchgate.netbohrium.com Nanocatalysts are also emerging as a highly efficient option due to their high surface area and reusability, offering good to excellent yields under milder conditions. nih.gov

Adoption of Greener Solvents: A significant environmental impact of chemical synthesis comes from the use of volatile organic solvents. The shift towards greener solvents like water and ethanol has been a major focus. researchgate.netbohrium.com In some cases, solvent-free reaction conditions have been achieved, further reducing the environmental footprint. researchgate.net

Application of Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are two key technologies that can significantly reduce reaction times and energy consumption. ijpsjournal.comrsc.org Microwave-assisted synthesis, for example, can accelerate reactions, leading to higher yields in a fraction of the time required for conventional heating. tandfonline.com Similarly, ultrasound has been shown to enhance reaction rates and yields, particularly in heterogeneous catalyst systems. tandfonline.comresearchgate.net

One-Pot Synthesis and Multi-Component Reactions: Designing synthetic routes that combine multiple steps into a single "one-pot" procedure minimizes the need for intermediate purification steps, thereby reducing solvent use and waste generation. researchgate.netbohrium.comtandfonline.com

The table below summarizes various green catalysts and conditions used in the synthesis of quinoline derivatives, which could be conceptually applied to the synthesis of this compound.

CatalystReaction TypeSolventEnergy SourceKey Advantages
p-Toluenesulfonic acid (p-TSA)One-pot three-component reactionWaterConventional HeatingEco-friendly solvent, good yields. tandfonline.com
Ceric Ammonium Nitrate (CAN)One-pot three-component condensationEthanol:WaterConventional HeatingShort reaction times, high yields, green solvent mixture. tandfonline.com
K2CO3–Al2O3Claisen-Schmidt condensationSolvent-freeUltrasound IrradiationEfficient, eco-friendly, cost-effective, rapid reaction. tandfonline.comresearchgate.net
Nanocatalysts (e.g., on Fe3O4)Friedländer protocolEthanolConventional HeatingGood yields, catalyst reusability, mild conditions. nih.gov
Ionic Liquids (e.g., [bmim]HSO4)Friedländer synthesisSolvent-freeConventional HeatingHigh yield, short reaction time, green alternative. mdpi.com
Formic AcidDirect synthesis from anilines and aldehydes/ketonesNot specifiedNot specifiedRenewable and biodegradable catalyst, aligns with green chemistry principles. ijpsjournal.com

These modern approaches demonstrate a significant move towards more sustainable chemical manufacturing. For a target molecule like this compound, a hypothetical green synthesis could involve a modified Friedländer or Doebner-von Miller reaction. Such a protocol would ideally employ a recyclable nanocatalyst or a benign acid catalyst like p-TSA, use a green solvent such as ethanol or water, and potentially be accelerated by microwave or ultrasonic energy to reduce reaction time and energy input. nih.govtandfonline.com The development and adoption of these sustainable protocols are crucial for the future of chemical synthesis, ensuring both efficiency and environmental responsibility. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-6-ethyl-4-methylquinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves halogenation using POCl₃ under reflux conditions. For example, 4-chloro-6,7-dimethoxyquinoline was synthesized by reacting 6,7-dimethoxynaphthalen-1-ol with POCl₃ at reflux for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1) . Optimization includes adjusting stoichiometry, temperature (e.g., 343 K for heterocyclization ), and catalysts like KOtBu in THF . Yield improvements may require continuous flow reactors for scalability .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry (MS) are critical. For instance, ¹H NMR in DMSO-d₆ can resolve substituent-specific shifts (e.g., δ 8.57 for quinoline protons ), while ESI-MS confirms molecular weight (e.g., m/z = 224 [M+1] for a related compound ). IR spectroscopy further validates functional groups like C=O or C-Cl.

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer : Purification via recrystallization (e.g., chloroform ) or column chromatography (e.g., silica gel with gradient elution ) is standard. Purity assessment requires HPLC (e.g., C18 reversed-phase column with >99% purity criteria ). Monitoring reaction progress via TLC ensures intermediates are minimized .

Advanced Research Questions

Q. What role do substituent positions (chloro, ethyl, methyl) play in the reactivity of this compound?

  • Methodological Answer : The chloro group at position 2 enhances electrophilic substitution potential, while ethyl and methyl groups at positions 6 and 4 influence steric hindrance and electronic effects. Computational modeling (e.g., DFT) can predict regioselectivity in further functionalization. Experimental validation involves comparing reaction rates of analogs, as seen in studies on 4-chloro-2-methylquinoline-6-carboxylic acid .

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planar quinoline systems and dihedral angles (e.g., 4.17° between rings ). Weak interactions like C–H⋯O/N hydrogen bonds and π–π stacking (e.g., centroid distances of 3.798 Å ) stabilize the crystal lattice. Refinement protocols using riding models for H atoms ensure accuracy .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives across studies?

  • Methodological Answer : Standardize assays (e.g., MIC for antimicrobial activity ) and control variables like cell lines (e.g., MCF-7 for anticancer tests ). Meta-analyses of structure-activity relationships (SAR) can identify substituent-specific trends. Reproducibility requires adherence to ethical guidelines for in vitro studies .

Q. How can computational chemistry predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like Molinspiration or SwissADME calculate logP (lipophilicity), solubility, and bioavailability. Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like DHFR for antimalarial activity . Validate predictions with in vitro ADMET assays (e.g., microsomal stability ).

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.